REACTION_CXSMILES
|
[I:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[H-].[Na+].I[CH3:14]>CN(C=O)C>[I:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
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Name
|
|
Quantity
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206 mg
|
Type
|
reactant
|
Smiles
|
IC=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
58 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched
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Type
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ADDITION
|
Details
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by adding 10 mL of water
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Type
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FILTRATION
|
Details
|
the solid filtered off
|
Type
|
WASH
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Details
|
washed with 10 mL of water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
10 mL of hexanes and dried
|
Name
|
|
Type
|
|
Smiles
|
IC=1C2=C(N=CN1)N(C=C2)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |